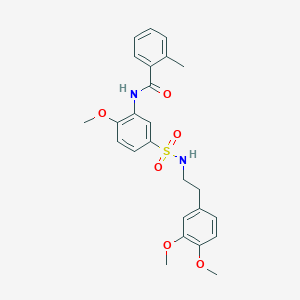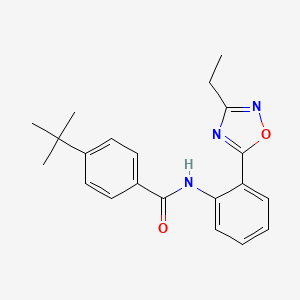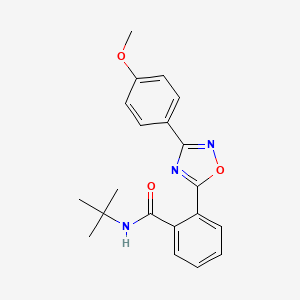![molecular formula C19H24N4O B7715984 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazoloquinolinones, which have shown potential in various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities.
Mecanismo De Acción
Target of Action
The primary targets of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide are currently unknown. This compound is a part of a class of chemicals known as 1H-pyrazolo[3,4-b]quinolines
Mode of Action
It’s known that the n1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings . This structural feature might influence its interaction with potential targets.
Biochemical Pathways
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including the Vilsmeier–Haack formylation reaction . The impact of this compound on biochemical pathways would depend on its specific targets, which are currently unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments is its potential in drug development. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One direction is to investigate its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its role in regulating the immune system and its potential in treating viral infections. Furthermore, its ability to modulate the activity of various enzymes and receptors can be further investigated for drug development. Finally, its potential toxicity and side effects need to be studied in more detail to determine its safety for clinical use.
Conclusion:
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide is a novel compound that has shown potential in various scientific research applications. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. Future research directions include investigating its potential in treating autoimmune diseases, regulating the immune system, and drug development.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process that includes the reaction of 6-methylpyrazolo[3,4-b]quinoline with isobutylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its role in regulating the immune system and its potential in treating autoimmune diseases. Furthermore, it has been explored for its ability to modulate the activity of various enzymes and receptors, which makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-6-17(24)21-18-15-10-14-9-13(4)7-8-16(14)20-19(15)23(22-18)11-12(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCWRVAFICITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




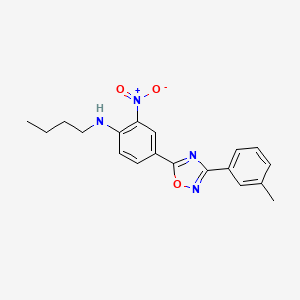

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)

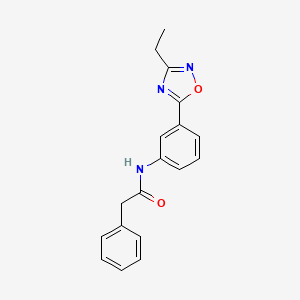
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
